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Compound of Interest

Compound Name:
8-Methoxy-1H-benzo[d]azepin-

2(3H)-one

Cat. No.: B1334708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various benzazepine derivatives

across key therapeutic areas: Central Nervous System (CNS) disorders, Polycystic Kidney

Disease, and Oncology. The information is compiled from preclinical and in vitro studies to aid

in research and development efforts.

Central Nervous System (CNS) Efficacy
Benzazepine derivatives have been extensively studied for their effects on the CNS, primarily

as anticonvulsants and as modulators of dopamine receptors.

Anticonvulsant Activity
A comparative study in rodent models of epilepsy provides data on the efficacy of several 2,3-

benzodiazepine derivatives. The Maximal Electroshock Seizure (MES) test, a model for

generalized tonic-clonic seizures, and the sound-induced audiogenic seizure model in DBA/2

mice were used to determine the median effective dose (ED50) for seizure suppression.[1]
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Compound Seizure Model Efficacy (ED50 in mg/kg)

GYKI 52466 Audiogenic (Tonic) 3.6

Audiogenic (Clonic) 4.3

MES 6.9

GYKI 53405 Audiogenic (Tonic) 1.1

Audiogenic (Clonic) 3.1

MES 2.6

GYKI 53655 Audiogenic (Tonic) 1.3

Audiogenic (Clonic) 2.0

MES 2.2

Data sourced from a comparative study on the anticonvulsant and neuroprotective activity of

2,3-benzodiazepine compounds.[1]

These results indicate that GYKI 53405 and GYKI 53655 are more potent than the parent

compound GYKI 52466 in these models.[1] The derivatives with a thiocarbonyl group at the C-4

position of the heptatomic ring have shown higher anticonvulsant activities and longer-lasting

protective effects.[2]

Dopamine D1 Receptor Antagonism
Several 1-phenyl-1H-3-benzazepine derivatives have been evaluated for their antagonist

properties at the adenylate cyclase-coupled D1 dopamine receptor. The inhibitory constant (Ki)

is a measure of the affinity of the compound for the receptor.
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Compound
Dopamine D1 Receptor Binding Affinity
(Ki in nM)

SCH 23390 1.4

SCH 39166 1.2

Compound 15a 30

(+/-)-7-chloro-8-hydroxy-3-[6-(N,N-

dimethylamino)-hexyl]-1-phenyl-2,3,4,5-

tetrahydro-1H-3-benzazepine (15)

49.3

(+/-)-7-Chloro-8-hydroxy-3-[4-(N,N-

dimethylamino)butyl]-1-phenyl- 2,3,4,5-

tetrahydro-1H-3-benzazepine (7a)

811

Data compiled from studies on dopamine D1 receptor antagonists.[3][4]

Structure-activity relationship studies indicate that 7-halogen substitutions on the benzazepine

molecule are associated with the most potent antagonist activity.

Vasopressin V2 Receptor Antagonism for Polycystic
Kidney Disease
A series of benzodiazepine derivatives have been developed as antagonists for the

vasopressin V2 receptor (V2R), a key target in the treatment of Autosomal Dominant Polycystic

Kidney Disease (ADPKD). Their efficacy was evaluated by measuring their binding affinity (Ki)

to the V2R and their ability to inhibit cAMP production (IC50).

Compound
V2R Binding Affinity (Ki in
nM)

cAMP Inhibition (IC50 in
nM)

Compound 25 9.0 ± 1.5 9.2 ± 3.0

Tolvaptan (reference)

Not explicitly stated in the

comparative study, but used as

a benchmark.

Not explicitly stated in the

comparative study, but used as

a benchmark.
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Data from a study on benzodiazepine derivatives as potent vasopressin V2 receptor

antagonists.[5][6]

Compound 25 demonstrated potent binding affinity and efficacious cAMP inhibition, leading to

the suppression of cyst formation and growth in preclinical models.[5][6] In a murine model of

ADPKD, compound 25 showed significantly improved in vivo efficacy compared to the

reference compound, tolvaptan.[5][6]

Anticancer Activity
The evaluation of benzazepine derivatives as anticancer agents is an emerging area of

research. While comprehensive comparative tables with IC50 values across multiple

benzazepine derivatives are not yet widely available in the literature, preliminary studies have

shown promising results for certain compounds against various cancer cell lines.

Compound
Class/Derivative

Cancer Cell Line Reported Activity

Imidazo[1,2-a]pyrimidine

derivatives

MCF-7 (Breast), MDA-MB-231

(Breast)

Compounds 3d and 4d

showed IC50 values of 43.4

µM and 39.0 µM in MCF-7,

and 35.9 µM and 35.1 µM in

MDA-MB-231, respectively.

N-substituted 6-

(chloro/nitro)-1H-

benzimidazole derivatives

HepG2 (Liver), MDA-MB-231

(Breast), MCF7 (Breast), C26

(Colon), RMS

(Rhabdomyosarcoma)

Compound 4k showed

significant activity, with IC50

values comparable to or better

than paclitaxel in some cell

lines.

Data sourced from studies on the anticancer activity of heterocyclic compounds.

Experimental Protocols
Maximal Electroshock Seizure (MES) Test
This model is used to evaluate the anticonvulsant properties of compounds against generalized

tonic-clonic seizures.
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Animal Model: Male CF-1 or C57BL/6 mice, or Sprague-Dawley CD albino rats are

commonly used.

Drug Administration: Test compounds are administered via an appropriate route (e.g.,

intraperitoneally or orally) at various doses and at different time points before the seizure

induction.

Anesthesia and Electrode Placement: A drop of 0.5% tetracaine hydrochloride is applied to

the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical

contact.[3][5] Corneal electrodes are then placed.

Stimulation: A 60 Hz alternating current is delivered for 0.2 seconds (50 mA for mice, 150 mA

for rats).[5]

Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of

the seizure.[3][5] An animal is considered protected if this phase is absent.

Data Analysis: The percentage of protected animals at each dose is recorded, and the

median effective dose (ED50) is calculated using statistical methods like probit analysis.[3]

Dopamine D1 Receptor Binding Assay (Competitive)
This assay determines the affinity of a test compound for the D1 dopamine receptor by

measuring its ability to displace a radiolabeled ligand.

Membrane Preparation: Crude membrane fractions are prepared from cells stably

expressing human recombinant dopamine D1 receptors or from tissues rich in these

receptors (e.g., corpus striatum).[7]

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM

MgCl2, and 2 mM CaCl2, at pH 7.4.[7]

Incubation: In a 96-well plate, the membrane preparation, a fixed concentration of a D1-

selective radioligand (e.g., [³H]SCH23390), and varying concentrations of the unlabeled test

compound are incubated.[7]
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Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters,

separating the bound from the free radioligand. The filters are then washed with ice-cold

buffer.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated

using the Cheng-Prusoff equation.

Vasopressin V2 Receptor cAMP Accumulation Assay
This functional assay measures the ability of a compound to antagonize the vasopressin-

induced production of cyclic AMP (cAMP).

Cell Culture: Cells stably expressing the human vasopressin V2 receptor (e.g., HEK293 or

CHO cells) are cultured and seeded in 384-well plates.[8]

Compound Preparation: Serial dilutions of the test compound (antagonist) are prepared. A

fixed concentration of the agonist (e.g., arginine vasopressin, AVP) is also prepared.

Cell Stimulation: Cells are pre-incubated with the test compound, followed by stimulation with

the agonist to induce cAMP production. A phosphodiesterase (PDE) inhibitor is often

included to prevent cAMP degradation.[9]

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration

is measured using a competitive immunoassay, often employing Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET) technology.[8]

Data Analysis: The signal is inversely proportional to the cAMP concentration. A dose-

response curve is generated by plotting the signal against the antagonist concentration, and

the IC50 value is calculated.[8]

Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
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Benzodiazepines are positive allosteric modulators of the GABA-A receptor. They bind to a site

distinct from the GABA binding site and enhance the effect of GABA, leading to an increased

influx of chloride ions and hyperpolarization of the neuron.[2][10]
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Caption: GABA-A Receptor Signaling Pathway

Dopamine D1 Receptor Signaling Pathway
Benzazepine derivatives acting as antagonists at the D1 receptor block the downstream

signaling cascade initiated by dopamine. This typically involves the Gs alpha subunit, adenylyl

cyclase, and the production of cAMP.[11][12]
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Caption: Dopamine D1 Receptor Signaling Pathway

Vasopressin V2 Receptor Signaling Pathway
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Benzazepine-based antagonists of the V2 receptor prevent vasopressin from activating the Gs

protein-coupled pathway, thereby inhibiting the production of cAMP.[13][14]
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Caption: Vasopressin V2 Receptor Signaling Pathway

General Experimental Workflow for Antagonist
Screening
The following diagram illustrates a typical workflow for screening and characterizing

benzazepine derivatives as receptor antagonists.
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Caption: Antagonist Screening Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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